

High-performance liquid chromatography (HPLC) method for Cetamolol Hydrochloride

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Compound of Interest

Compound Name: Cetamolol Hydrochloride

Cat. No.: B1668415

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An optimized and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of **Cetamolol Hydrochloride** in bulk and pharmaceutical dosage forms is presented. This method is crucial for quality control and ensuring the potency and purity of the drug product.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of **Cetamolol Hydrochloride** is provided in Table 1. These conditions were established to ensure a robust and efficient separation with a reasonable analysis time.

Table 1: Optimized HPLC Conditions for **Cetamolol Hydrochloride** Analysis

Parameter	Condition
Instrument	Agilent 1120 series or equivalent
Column	Chromasil C18 (4.6 x 250 mm, 5 µm)
Mobile Phase	Methanol: Water (60:40 v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	272 nm
Injection Volume	20 µL
Column Temperature	30°C
Run Time	10 minutes

Experimental Protocols

Standard Solution Preparation

A standard stock solution of **Cetamolol Hydrochloride** is prepared by accurately weighing and dissolving 10 mg of the reference standard in 100 mL of HPLC grade methanol to achieve a concentration of 100 µg/mL. Working standard solutions are then prepared by further diluting the stock solution with the mobile phase to fall within the desired calibration range.

Sample Preparation

For the analysis of pharmaceutical dosage forms (e.g., tablets), a representative number of tablets are weighed and finely powdered. An amount of powder equivalent to a single dose is accurately weighed and transferred to a volumetric flask. The drug is extracted with a suitable solvent, typically the mobile phase, and the solution is sonicated and filtered through a 0.45 µm membrane filter to remove any particulate matter before injection into the HPLC system.^[1]

Method Validation

The analytical method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

- **Linearity:** The linearity of the method is established by analyzing a series of dilutions of the standard solution over a specified concentration range.
- **Accuracy:** The accuracy is determined by recovery studies, where a known amount of the standard drug is spiked into a placebo mixture and analyzed.
- **Precision:** The precision of the method is evaluated by performing replicate injections of the same sample and expressing the results as the relative standard deviation (RSD).
- **Specificity:** The specificity is assessed by demonstrating that there is no interference from excipients or degradation products at the retention time of **Cetamolol Hydrochloride**.

A summary of typical validation parameters for a similar compound, Tapentadol Hydrochloride, is presented in Table 2 for reference.[\[2\]](#)

Table 2: Representative Method Validation Data

Parameter	Result
Linearity Range	100-1000 ng/mL
Correlation Coefficient (r^2)	0.9980
Limit of Quantitation (LOQ)	100 ng/mL
Mean Recovery	85.20%
Precision (RSD)	< 2%

System Suitability

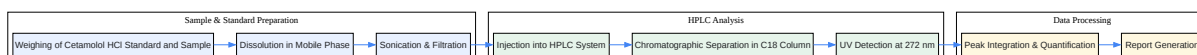
System suitability tests are an integral part of the HPLC method to ensure the chromatographic system is performing adequately. These tests are performed before the analysis of any samples. The parameters and their typical acceptance criteria are outlined in Table 3.

Table 3: System Suitability Parameters and Acceptance Criteria

Parameter	Acceptance Criteria
Tailing Factor (T)	≤ 2.0
Theoretical Plates (N)	> 2000
Relative Standard Deviation (RSD) of Peak Area	$\leq 2.0\%$ (for 6 replicate injections)

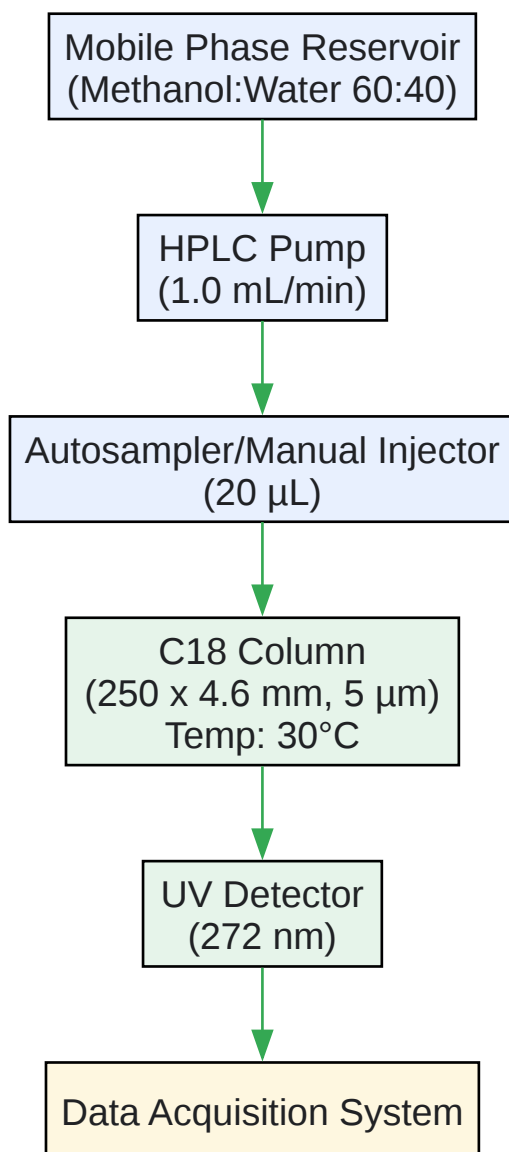
Visualizations

To further clarify the experimental process and the instrumental setup, the following diagrams are provided.



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Caption: Experimental workflow for the HPLC analysis of **Cetamolol Hydrochloride**.



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References

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